molecular formula C11H14O3 B14369928 2-(2-Ethyl-1,3-dioxolan-2-yl)phenol CAS No. 92071-60-8

2-(2-Ethyl-1,3-dioxolan-2-yl)phenol

Cat. No.: B14369928
CAS No.: 92071-60-8
M. Wt: 194.23 g/mol
InChI Key: CCCIWZCMRBOUHN-UHFFFAOYSA-N
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Description

2-(2-Ethyl-1,3-dioxolan-2-yl)phenol is an organic compound that features a phenol group attached to a dioxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Ethyl-1,3-dioxolan-2-yl)phenol typically involves the reaction of a phenol derivative with an ethyl-substituted dioxolane. One common method is the acid-catalyzed reaction of phenol with ethyl glyoxal in the presence of a suitable acid catalyst such as p-toluenesulfonic acid. The reaction is carried out under reflux conditions to facilitate the formation of the dioxolane ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

2-(2-Ethyl-1,3-dioxolan-2-yl)phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The dioxolane ring can be reduced to form diols or other reduced products.

    Substitution: The phenol group can participate in electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Electrophilic aromatic substitution reactions typically use reagents like nitric acid (HNO₃) for nitration, bromine (Br₂) for bromination, and sulfuric acid (H₂SO₄) for sulfonation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can yield quinones, while reduction of the dioxolane ring can produce diols.

Scientific Research Applications

2-(2-Ethyl-1,3-dioxolan-2-yl)phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-Ethyl-1,3-dioxolan-2-yl)phenol involves its interaction with various molecular targets. The phenol group can form hydrogen bonds and π-π interactions with other molecules, while the dioxolane ring can act as a protecting group for carbonyl compounds. These interactions can influence the compound’s reactivity and stability in different environments .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Ethyl-1,3-dioxolan-2-yl)phenol is unique due to its specific combination of a phenol group and an ethyl-substituted dioxolane ring. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

CAS No.

92071-60-8

Molecular Formula

C11H14O3

Molecular Weight

194.23 g/mol

IUPAC Name

2-(2-ethyl-1,3-dioxolan-2-yl)phenol

InChI

InChI=1S/C11H14O3/c1-2-11(13-7-8-14-11)9-5-3-4-6-10(9)12/h3-6,12H,2,7-8H2,1H3

InChI Key

CCCIWZCMRBOUHN-UHFFFAOYSA-N

Canonical SMILES

CCC1(OCCO1)C2=CC=CC=C2O

Origin of Product

United States

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